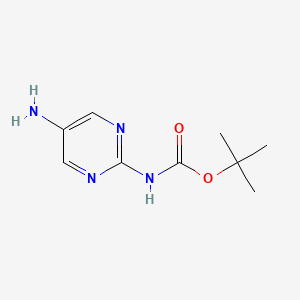

tert-Butyl (5-aminopyrimidin-2-yl)carbamate

Beschreibung

tert-Butyl (5-aminopyrimidin-2-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group attached to the 2-position of the pyrimidine ring and an amino substituent at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes . Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.24 g/mol. The amino group at the 5-position contributes to nucleophilic reactivity, enabling further functionalization through cross-coupling or substitution reactions.

Eigenschaften

CAS-Nummer |

220731-05-5 |

|---|---|

Molekularformel |

C9H14N4O2 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3,(H,11,12,13,14) |

InChI-Schlüssel |

OCCXGLVXCUABLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(5-Aminopyrimidin-2-yl)carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit 5-Aminopyrimidin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für tert-Butyl-(5-Aminopyrimidin-2-yl)carbamate ähneln der Laborsynthese, werden aber für größere Mengen skaliert. Der Prozess beinhaltet die gleichen Reaktanten und Bedingungen, kann aber zusätzliche Schritte für die Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: tert-Butyl-(5-Aminopyrimidin-2-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere Substituenten ersetzt wird.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann zu entsprechenden Oxiden oxidiert oder zu Aminen reduziert werden.

Kondensationsreaktionen: Es kann mit Aldehyden oder Ketonen reagieren, um Imine oder andere Kondensationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: DMF, THF, Ethanol.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Synthesis

Tert-butyl (5-aminopyrimidin-2-yl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating heterocyclic compounds and other derivatives essential for drug development.

Reagent in Chemical Reactions

The compound is utilized as a reagent in several chemical reactions, including coupling reactions and nucleophilic substitutions. These applications are fundamental in developing new pharmaceuticals and agrochemicals.

Biological Research Applications

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to modulate biological activity makes it a useful tool for investigating metabolic pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit properties beneficial for treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit enzymes involved in amyloid beta aggregation, thus potentially reducing neurotoxicity associated with these conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that the compound may play a protective role against neurotoxic agents.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrimidine derivatives, including this compound. Findings revealed that this compound exhibited notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications in infection treatment.

| Activity | Measurement Method | Result |

|---|---|---|

| Enzyme Inhibition | In vitro assay | Significant inhibition observed |

| Cell Viability | MTT Assay | Improved viability under stress |

| Antimicrobial Activity | Zone of inhibition | Effective against multiple strains |

Wirkmechanismus

The mechanism of action of tert-Butyl (5-aminopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 145–148 (est.) | 1.2 | 12.5 (DMSO) |

| tert-Butyl (5-iodopyrimidin-2-yl)carbamate | 110–112 (est.) | 2.8 | 8.3 (DMSO) |

| tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | 162–165 | 0.9 | 20.1 (Water) |

Note: Estimated values are based on structural analogs reported in and .

Table 2: Toxicity Comparison

| Compound | Acute Toxicity (LD50, rat oral) | Skin Irritation |

|---|---|---|

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | >2000 mg/kg | Non-irritating |

| tert-Butyl (5-chloropyrimidin-2-yl)carbamate | 980 mg/kg | Mild irritation |

Source: Adapted from Safety Data Sheets

Biologische Aktivität

tert-Butyl (5-aminopyrimidin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 210.23 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrimidine ring with an amino group at the 5-position, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-aminopyrimidine. This process is generally facilitated by a base such as cesium carbonate in a solvent like 1,4-dioxane. Controlled conditions are essential to optimize yield and purity.

The compound acts primarily as an enzyme inhibitor and receptor ligand , modulating various biological pathways. Its mechanism involves binding to specific molecular targets, which can either inhibit or activate enzyme activity depending on the context.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can modulate biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in addressing antibiotic resistance .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MSSA Inhibition (%) | MRSA Inhibition (%) | P. aeruginosa Inhibition (%) |

|---|---|---|---|

| Compound 10 | 83.9% | 80.1% | 52.5% |

| Compound 15 | Marginal | 85.5% | Ineffective |

This table summarizes the inhibitory effects of related compounds on biofilm formation, highlighting the potential of pyrimidine derivatives in combating resistant strains .

Study on Biofilm Modulation

A study published in PMC examined the effects of various aminopyrimidine derivatives on biofilm formation. The results indicated that certain derivatives significantly inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 200 µM. This suggests that this compound could play a role in developing new treatments against biofilm-associated infections .

Pharmacokinetics and Toxicity

Further investigation into the pharmacokinetics of related compounds indicated moderate exposure levels with acceptable toxicity profiles in vivo, suggesting that modifications to the structure could enhance efficacy while minimizing adverse effects .

Applications in Medicinal Chemistry

The unique substitution pattern of this compound allows for versatile applications in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.